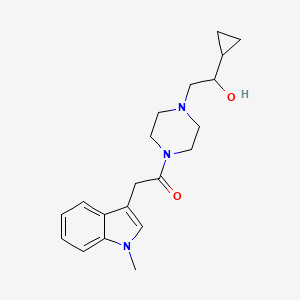
1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C20H27N3O2 and its molecular weight is 341.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
- Cyclopropyl group : A three-membered carbon ring, which can influence the compound's reactivity and interaction with biological targets.
- Indole moiety : Known for its presence in various bioactive compounds, which may contribute to the compound's pharmacological effects.
The molecular formula of this compound is C17H24N2O2, and it has a molecular weight of approximately 288.39 g/mol.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes in the body. The following mechanisms have been proposed based on current research:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways, influencing mood and cognitive functions.
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways could lead to altered cellular responses, which may be beneficial in treating certain diseases.
Pharmacological Activities
Research has highlighted several pharmacological activities associated with this compound:
Antidepressant Effects
Studies indicate that compounds similar to this one exhibit antidepressant-like effects in animal models. The modulation of serotonin receptors is a common mechanism for many antidepressants, suggesting that this compound may have similar properties.
Antitumor Activity
Initial investigations into the antitumor potential of related compounds have shown promising results against various cancer cell lines. The indole structure is often linked to anticancer activity, indicating that this compound may also possess similar effects.
Anti-inflammatory Properties
Compounds with piperazine structures have been reported to exhibit anti-inflammatory activities. This suggests potential utility in treating inflammatory conditions.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antidepressant Activity : A study demonstrated that piperazine derivatives showed significant antidepressant effects in rodent models, possibly through the modulation of serotonin pathways .
- Antitumor Effects : Research on indole derivatives revealed their ability to inhibit cancer cell proliferation in vitro, suggesting that modifications like cyclopropyl substitutions could enhance efficacy against specific tumor types.
- Anti-inflammatory Studies : Compounds with similar piperazine frameworks were evaluated for their anti-inflammatory properties, showing promise in reducing inflammation markers in animal models .
Comparative Analysis
The following table summarizes the biological activities of various piperazine derivatives compared to this compound:
| Compound Name | Antidepressant Activity | Antitumor Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | Yes | Moderate | Yes |
| Compound B | Yes | High | Moderate |
| Target Compound | Yes | Promising | Yes |
属性
IUPAC Name |
1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-2-(1-methylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-21-13-16(17-4-2-3-5-18(17)21)12-20(25)23-10-8-22(9-11-23)14-19(24)15-6-7-15/h2-5,13,15,19,24H,6-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSKNNUQWSFEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)CC(C4CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













